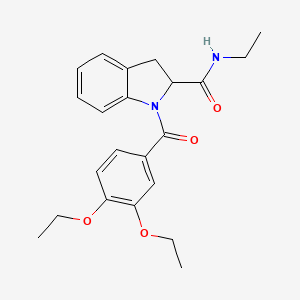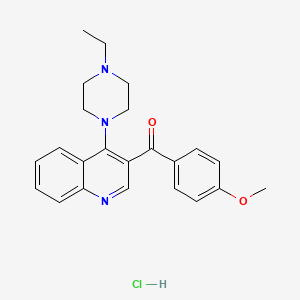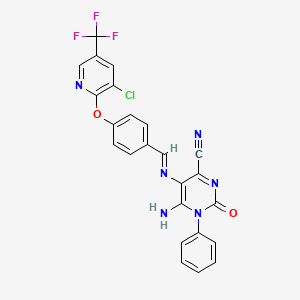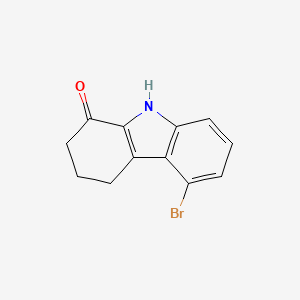![molecular formula C21H23N3O4S2 B2681634 6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide CAS No. 687590-26-7](/img/structure/B2681634.png)
6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiophene moiety, and an azepane sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a thiophene-containing reagent, followed by the introduction of the azepane sulfonyl group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the quinoline core can produce dihydroquinoline derivatives.
Scientific Research Applications
6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the thiophene moiety can interact with proteins and enzymes. The azepane sulfonyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like tioconazole and dorzolamide contain thiophene moieties and exhibit similar biological activities.
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-known therapeutic properties.
Uniqueness
6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the azepane sulfonyl group, in particular, enhances its solubility and bioavailability, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c25-20-13-18(21(26)22-14-15-6-5-11-29-15)17-12-16(7-8-19(17)23-20)30(27,28)24-9-3-1-2-4-10-24/h5-8,11-13H,1-4,9-10,14H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPECIAQMXIXKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)
![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)
![3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2681554.png)
![3-(2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2681555.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2681557.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2681561.png)

![Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2681564.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)


![6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride](/img/structure/B2681573.png)

